molecular formula C7H12BrN3O2 B13490817 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol

2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol

Cat. No.: B13490817
M. Wt: 250.09 g/mol
InChI Key: UUKALBIKHZRBAC-UHFFFAOYSA-N
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Description

2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with ethylene glycol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of ethylene glycol attacks the bromine-substituted pyrazole, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of azide or thiol-substituted products.

Mechanism of Action

The mechanism of action of 2-(2-(3-Amino-4-bromo-1h-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H12BrN3O2

Molecular Weight

250.09 g/mol

IUPAC Name

2-[2-(3-amino-4-bromopyrazol-1-yl)ethoxy]ethanol

InChI

InChI=1S/C7H12BrN3O2/c8-6-5-11(10-7(6)9)1-3-13-4-2-12/h5,12H,1-4H2,(H2,9,10)

InChI Key

UUKALBIKHZRBAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCOCCO)N)Br

Origin of Product

United States

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